molecular formula C6H9ClOS2 B012884 (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride CAS No. 106760-47-8

(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride

Cat. No. B012884
M. Wt: 196.7 g/mol
InChI Key: VYQBFMUHAIBYLF-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is a versatile building block that can be used to synthesize a wide range of derivatives with diverse properties and functions.

Mechanism Of Action

The mechanism of action of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

In addition to its anticancer activities, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has also been shown to exhibit significant antioxidant and anti-inflammatory properties. Studies have suggested that this compound can protect against oxidative stress-induced damage and inflammation.

Advantages And Limitations For Lab Experiments

The advantages of using (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride in lab experiments include its high yield and purity, as well as its versatility in synthesizing various derivatives with diverse properties and functions. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research on (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride. These include:
1. Further studies on the mechanism of action of this compound to gain a better understanding of its anticancer activities.
2. Development of more potent and selective derivatives of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride for use as anticancer agents.
3. Exploration of the potential applications of this compound in other fields, such as agriculture and material science.
4. Investigation of the potential side effects and toxicity of this compound to ensure its safe use in various applications.
In conclusion, (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride is a versatile and promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop more potent and selective derivatives for use as anticancer agents.

Synthesis Methods

The synthesis of (4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride involves the reaction of (4R,5R)-4,5-dimethyl-1,3-dithiolane-2-thione with oxalyl chloride in the presence of a catalyst such as dimethylformamide. This reaction yields the desired product in high yield and purity.

Scientific Research Applications

(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antimicrobial, antifungal, and anticancer activities. Studies have also shown that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer.

properties

CAS RN

106760-47-8

Product Name

(4R,5R)-4,5-Dimethyl-1,3-dithiolane-2-carbonyl chloride

Molecular Formula

C6H9ClOS2

Molecular Weight

196.7 g/mol

IUPAC Name

(4R,5R)-4,5-dimethyl-1,3-dithiolane-2-carbonyl chloride

InChI

InChI=1S/C6H9ClOS2/c1-3-4(2)10-6(9-3)5(7)8/h3-4,6H,1-2H3/t3-,4-/m1/s1

InChI Key

VYQBFMUHAIBYLF-QWWZWVQMSA-N

Isomeric SMILES

C[C@@H]1[C@H](SC(S1)C(=O)Cl)C

SMILES

CC1C(SC(S1)C(=O)Cl)C

Canonical SMILES

CC1C(SC(S1)C(=O)Cl)C

synonyms

1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)

Origin of Product

United States

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